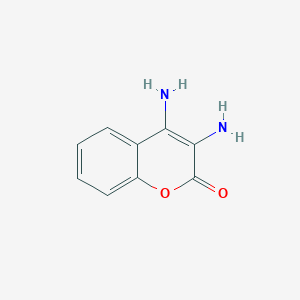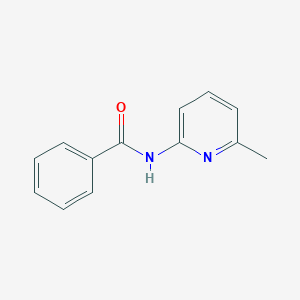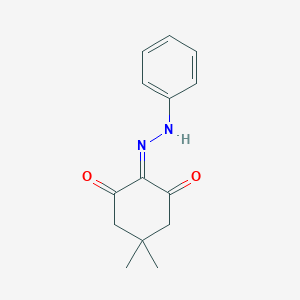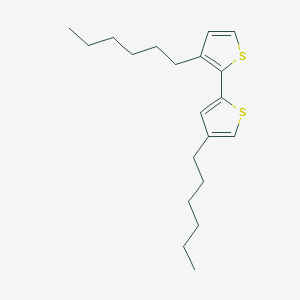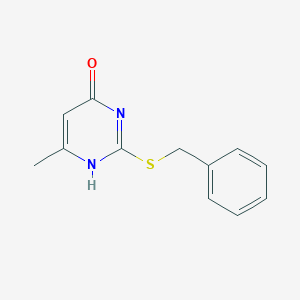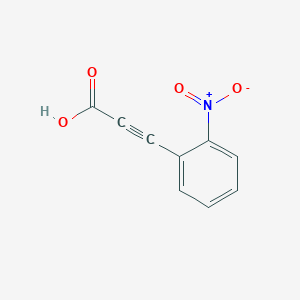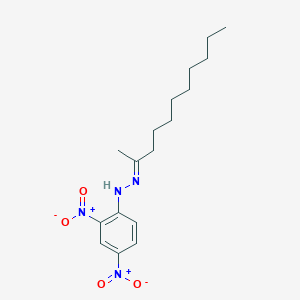
2-Undecanone 2,4-dinitrophenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Undecanone 2,4-dinitrophenylhydrazone, also known as UNDP, is a chemical compound that has been used in scientific research for many years. It is a derivative of the natural compound, undecanone, and has been synthesized for its unique properties. UNDP has been used in a variety of applications, including as a reagent in chemical analysis and as a tool in biochemical research. In
Mechanism Of Action
The mechanism of action of 2-Undecanone 2,4-dinitrophenylhydrazone is based on its ability to react with aldehydes and ketones. The reaction between 2-Undecanone 2,4-dinitrophenylhydrazone and aldehydes or ketones forms a yellow-colored product that can be quantified using spectrophotometry. 2-Undecanone 2,4-dinitrophenylhydrazone has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the nervous system.
Biochemical And Physiological Effects
2-Undecanone 2,4-dinitrophenylhydrazone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in the levels of acetylcholine in the nervous system. This can result in a variety of effects, including increased muscle tone, increased heart rate, and increased respiratory rate. 2-Undecanone 2,4-dinitrophenylhydrazone has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Undecanone 2,4-dinitrophenylhydrazone in lab experiments is its ability to detect and quantify aldehydes and ketones in various samples. 2-Undecanone 2,4-dinitrophenylhydrazone is also a relatively inexpensive reagent, which makes it a cost-effective option for many labs. However, one limitation of using 2-Undecanone 2,4-dinitrophenylhydrazone is its limited solubility in water, which can make it difficult to use in aqueous samples. 2-Undecanone 2,4-dinitrophenylhydrazone is also sensitive to light and air, which can cause it to degrade over time.
Future Directions
There are many future directions for research involving 2-Undecanone 2,4-dinitrophenylhydrazone. One area of research could be the development of new methods for synthesizing 2-Undecanone 2,4-dinitrophenylhydrazone that are more efficient and cost-effective. Another area of research could be the use of 2-Undecanone 2,4-dinitrophenylhydrazone in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease. 2-Undecanone 2,4-dinitrophenylhydrazone could also be used in the development of new diagnostic tools for the detection of aldehydes and ketones in various samples.
Synthesis Methods
The synthesis of 2-Undecanone 2,4-dinitrophenylhydrazone involves the reaction of 2,4-dinitrophenylhydrazine with undecanone. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The resulting product is a yellow crystalline solid that is soluble in organic solvents but insoluble in water.
Scientific Research Applications
2-Undecanone 2,4-dinitrophenylhydrazone has been used in a variety of scientific research applications, including as a reagent in chemical analysis and as a tool in biochemical research. It has been used to detect and quantify aldehydes and ketones in various samples, including food, pharmaceuticals, and environmental samples. 2-Undecanone 2,4-dinitrophenylhydrazone has also been used to study the structure and function of enzymes, such as acetylcholinesterase and butyrylcholinesterase.
properties
CAS RN |
2121-90-6 |
|---|---|
Product Name |
2-Undecanone 2,4-dinitrophenylhydrazone |
Molecular Formula |
C17H26N4O4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2,4-dinitro-N-[(E)-undecan-2-ylideneamino]aniline |
InChI |
InChI=1S/C17H26N4O4/c1-3-4-5-6-7-8-9-10-14(2)18-19-16-12-11-15(20(22)23)13-17(16)21(24)25/h11-13,19H,3-10H2,1-2H3/b18-14+ |
InChI Key |
IUEBGTPEQHNPFM-NBVRZTHBSA-N |
Isomeric SMILES |
CCCCCCCCC/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C |
SMILES |
CCCCCCCCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Canonical SMILES |
CCCCCCCCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Other CAS RN |
2121-90-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182780.png)
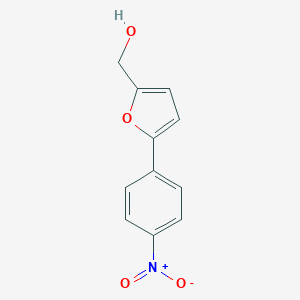
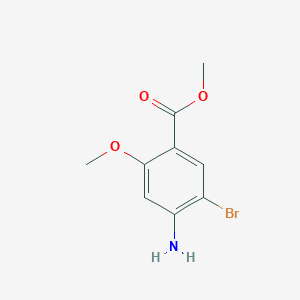
![N-[4-(furan-2-yl)phenyl]acetamide](/img/structure/B182786.png)
![4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182787.png)
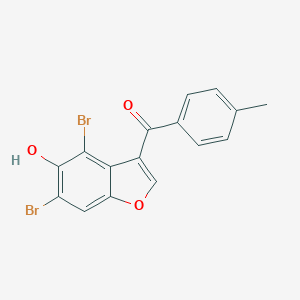
![4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182791.png)
![Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]-](/img/structure/B182792.png)
